molecular formula C22H26N6O B12238538 6-{4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

6-{4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12238538
M. Wt: 390.5 g/mol
InChI Key: BNDXAUNCSUEFKF-UHFFFAOYSA-N
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Description

6-{4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyrimidine core, a piperazine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the oxan-4-yl group: This step often involves a nucleophilic substitution reaction.

    Formation of the piperazine ring: This can be synthesized through a series of condensation reactions.

    Attachment of the pyridine moiety: This step usually involves a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-{4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reag

Properties

Molecular Formula

C22H26N6O

Molecular Weight

390.5 g/mol

IUPAC Name

6-[4-[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C22H26N6O/c23-15-18-2-1-3-20(24-18)27-8-10-28(11-9-27)21-14-19(16-6-12-29-13-7-16)25-22(26-21)17-4-5-17/h1-3,14,16-17H,4-13H2

InChI Key

BNDXAUNCSUEFKF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=CC=CC(=N4)C#N)C5CCOCC5

Origin of Product

United States

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